methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a carbamoylamino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate typically involves the reaction of methyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: A precursor in the synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate.
Urea: Another precursor used in the synthesis.
Carbamoyl chlorides: Compounds with similar functional groups that participate in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of ester and carbamoylamino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
65490-98-4 |
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Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2+ |
InChI Key |
DSQHQLPYWULAMJ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC(=O)N |
Canonical SMILES |
COC(=O)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
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